(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2(3H)-ylidene group, a tosyl group, and a piperidine ring. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques like NMR, HPLC, LC-MS, and UPLC . These techniques can provide information about the compound’s molecular weight, purity, and structural features.Physical and Chemical Properties Analysis
Physical and chemical properties such as molecular weight, boiling point, and storage conditions can be determined using various analytical techniques .Scientific Research Applications
Chemosensors for Cyanide Anions : Research has identified that certain derivatives of benzothiazole, such as compound 2 (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide, can act as chemosensors for cyanide anions. These compounds have been shown to undergo a Michael addition reaction with cyanide, causing a visible color change and fluorescence quenching, useful for cyanide detection (Wang et al., 2015).
Antimicrobial Analogs Synthesis : Another study focused on the synthesis of fluorobenzamides containing thiazole and thiazolidine, highlighting their promising antimicrobial properties. The inclusion of fluorine atoms in these compounds is crucial for enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Anti-HIV Activity : Research on aryl-1,3-thiazole-4-carbohydrazides and their derivatives has been conducted, with some compounds showing inhibition of HIV-1, highlighting potential applications in antiviral therapy (Zia, Akhtar, Hameed, & Al-Masoudi, 2012).
Cytotoxic Activity Against Cancer : The cytotoxic activity of carboxamide derivatives of benzothiazole has been studied, with certain compounds exhibiting potent cytotoxicity against specific cancer cell lines, like murine P388 leukemia and Lewis lung carcinoma (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).
Antibacterial and Antifungal Activities : Novel N-aryl-piperazine-carboxamide derivatives have been synthesized and evaluated for antimicrobial activity. These compounds demonstrated potential antibacterial and antifungal activities, offering insights into developing new antimicrobial agents (Babu, Srinivasulu, & Kotakadi, 2015).
In-Silico Appraisal and Anti-Microbial Study : A study on substituted 2-aminobenzothiazoles derivatives revealed promising antimicrobial properties, particularly against resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). This research paves the way for designing more potent benzothiazole derivatives for antimicrobial applications (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).
Automated Radiosynthesis of Tracers : Automated radiosynthesis of tracers containing benzothiazolyl moiety, like [18F]FMISO and [18F]PM-PBB3, has been explored for clinical imaging of hypoxia and tau pathology (Ohkubo et al., 2021).
Mechanism of Action
Target of Action
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide primarily targets bacterial cell division proteins, specifically the FtsZ protein. FtsZ is a crucial component in the bacterial cytokinesis process, forming a contractile ring at the future site of cell division. By targeting FtsZ, this compound disrupts the formation of this ring, thereby inhibiting bacterial cell division and proliferation .
Mode of Action
This compound interacts with the FtsZ protein by binding to its GTPase domain. This binding inhibits the GTP hydrolysis activity of FtsZ, which is essential for its polymerization and dynamic assembly into the Z-ring structure. As a result, this compound prevents the proper assembly of the Z-ring, leading to the failure of bacterial cytokinesis and ultimately causing cell death .
Biochemical Pathways
The action of this compound affects the bacterial cell division pathway. By inhibiting FtsZ polymerization, the compound disrupts the formation of the divisome complex, which is responsible for septum formation during cell division. This disruption leads to a cascade of downstream effects, including the inhibition of peptidoglycan synthesis and cell wall formation, resulting in bacterial cell lysis and death .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is well-absorbed in the gastrointestinal tract, allowing for effective oral administration. It is widely distributed in tissues, including the site of infection. Metabolism primarily occurs in the liver, and the compound is excreted through both renal and biliary routes. These properties contribute to the compound’s high bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound include the inhibition of bacterial cell division, leading to cell cycle arrest and cell death. The compound’s action results in the disruption of the bacterial cell wall synthesis, causing cell lysis and the elimination of the bacterial infection. This makes this compound a potent antibacterial agent .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biological molecules can influence the action, efficacy, and stability of this compound The compound is stable under physiological pH and temperature conditions, ensuring its effectiveness in the human body. Additionally, interactions with other drugs or biomolecules can affect its binding to FtsZ, potentially altering its antibacterial activity .
: Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism
Properties
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S2/c1-14-3-6-17(7-4-14)30(27,28)25-11-9-15(10-12-25)20(26)23-21-24(2)18-8-5-16(22)13-19(18)29-21/h3-8,13,15H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVGKKMRRNUJIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.